molecular formula C13H11N5O4S B2414179 3-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396871-56-9

3-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2414179
CAS No.: 1396871-56-9
M. Wt: 333.32
InChI Key: LPUBYBVIDLGYIU-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a thiadiazole ring, and a pyrimidinedione structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound in drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may offer new avenues for the development of drugs targeting specific diseases.

Industry

In industry, this compound could be used in the production of various chemicals, including pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the furan-2-ylmethyl moiety. One common approach is to react furfural with an appropriate amine under controlled conditions to form the furan-2-ylmethyl amine intermediate. This intermediate can then be further reacted with other reagents to introduce the thiadiazole and pyrimidinedione functionalities.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to speed up the reaction times and improve efficiency. Additionally, the use of effective coupling reagents and solvents would be optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the furan ring.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used to reduce specific functional groups.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furan-2-carboxylic acid, while reduction reactions might produce corresponding alcohols or amines.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl derivatives: : Compounds containing the furan-2-ylmethyl group.

  • Thiadiazole derivatives: : Compounds containing the thiadiazole ring.

  • Pyrimidinedione derivatives: : Compounds containing the pyrimidinedione structure.

Uniqueness

This compound is unique due to the combination of the furan, thiadiazole, and pyrimidinedione rings in a single molecule

Properties

IUPAC Name

3-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4S/c1-7-16-17-12(23-7)15-10(19)9-5-14-13(21)18(11(9)20)6-8-3-2-4-22-8/h2-5H,6H2,1H3,(H,14,21)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUBYBVIDLGYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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